molecular formula C4H8ClF2NO2 B8064107 (2S)-2-Amino-4,4-difluorobutanoic acid hcl

(2S)-2-Amino-4,4-difluorobutanoic acid hcl

Cat. No.: B8064107
M. Wt: 175.56 g/mol
InChI Key: IDBMHZUUXFKQTL-DKWTVANSSA-N
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Description

(2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is of interest due to its unique structural properties, which include the presence of two fluorine atoms on the butanoic acid backbone. The addition of fluorine atoms can significantly alter the chemical and biological properties of the molecule, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride typically involves the introduction of fluorine atoms into the amino acid structure. One common method is the difluoromethylation of a suitable precursor. This can be achieved using difluoromethylation reagents under specific reaction conditions

Industrial Production Methods

Industrial production of (2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride is unique due to the specific positioning of the fluorine atoms on the butanoic acid backbone. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other fluorinated amino acids .

Properties

IUPAC Name

(2S)-2-amino-4,4-difluorobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2.ClH/c5-3(6)1-2(7)4(8)9;/h2-3H,1,7H2,(H,8,9);1H/t2-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBMHZUUXFKQTL-DKWTVANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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